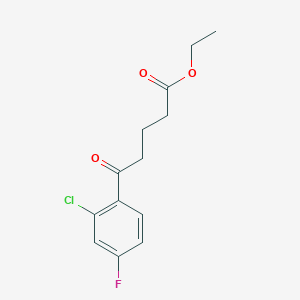
Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by the presence of a 2-chloro-4-fluorophenyl group attached to a 5-oxovalerate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate typically involves the esterification of 5-oxo-5-(2-chloro-4-fluorophenyl)pentanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反応の分析
Types of Reactions
Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: 5-(2-chloro-4-fluorophenyl)-5-oxopentanoic acid.
Reduction: Ethyl 5-(2-chloro-4-fluorophenyl)-5-hydroxyvalerate.
Substitution: Products depend on the nucleophile used, such as 2-methoxy-4-fluorophenyl derivatives.
科学的研究の応用
Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved can include inhibition of signal transduction processes, particularly those mediated by receptors such as Toll-like receptor 4 (TLR4) .
類似化合物との比較
Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate can be compared with similar compounds such as:
Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxopentanoate: Similar structure but different functional groups.
Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxobutanoate: Shorter carbon chain.
Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxocaproate: Longer carbon chain.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
生物活性
Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound belongs to the class of esters and is characterized by the presence of a 2-chloro-4-fluorophenyl group attached to a 5-oxovalerate moiety. Its molecular formula is C13H14ClFO3, with a molecular weight of approximately 284.7 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems:
- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, thereby preventing substrate access. This mechanism is crucial in modulating biochemical pathways, particularly those involved in inflammation and cell signaling.
- Receptor Binding : this compound has shown potential in binding to receptors such as Toll-like receptor 4 (TLR4), which plays a significant role in immune response. This interaction may lead to altered signal transduction pathways, influencing cellular responses.
In Vitro Studies
Research has demonstrated that this compound exhibits several biological activities:
- Anti-inflammatory Activity : Studies indicate that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in human microglial cells. This suggests potential applications in treating neuroinflammatory conditions.
- Neuroprotective Effects : In vitro assays have shown that the compound can protect neuronal cells from apoptosis induced by oxidative stress, as evidenced by reduced levels of cleaved caspase-3 and ER chaperone BIP.
- Antimicrobial Properties : Preliminary data suggest that derivatives of this compound may possess antimicrobial activity against various strains, including some resistant bacteria.
Case Studies
A notable case study involved the synthesis of derivatives based on this compound, which were evaluated for their anti-tubercular properties. The results indicated that certain derivatives exhibited significant activity against Mycobacterium tuberculosis, outperforming existing frontline drugs in potency.
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared with similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate | Structure | Different substitution pattern; ongoing research for biological activity |
| Ethyl 5-(2-bromo-4-fluorophenyl)-5-oxovalerate | - | Potentially different reactivity due to bromine substitution |
特性
IUPAC Name |
ethyl 5-(2-chloro-4-fluorophenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFO3/c1-2-18-13(17)5-3-4-12(16)10-7-6-9(15)8-11(10)14/h6-8H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTXNOAHPOTYCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=C(C=C(C=C1)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













